Phenanthrene-4,10-diol
Description
Structure
3D Structure
Properties
CAS No. |
364080-30-8 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-4,10-diol |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-6-11-13(16)8-9-4-1-2-5-10(9)14(11)12/h1-8,15-16H |
InChI Key |
WGAHMZHBIWNJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C(=CC=C3)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Phenanthrene 4,10 Diol
Strategies for the De Novo Synthesis of Phenanthrene-4,10-diol
The de novo synthesis of the this compound core requires strategic planning to construct the tricyclic system and introduce oxygen-containing functionalities at the desired positions. This can be achieved either by building the phenanthrene (B1679779) skeleton from acyclic or monocyclic precursors already bearing the necessary functional groups (or their precursors) or by functionalizing a pre-formed phenanthrene.
Precursor Chemistry and Cyclization Reaction Pathways
The construction of the phenanthrene skeleton is a foundational aspect of organic synthesis, with several classic and modern methods available. These strategies can be adapted to target specific isomers like this compound by selecting appropriately substituted starting materials.
Classic Synthesis Routes:
Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazotized o-aminostilbene derivative. wikipedia.orgthieme.de To target this compound, one would need to start with precursors bearing methoxy (B1213986) or other protected hydroxyl groups at the positions that will become C4 and C10 on the final phenanthrene ring. The reaction is typically catalyzed by copper powder or a soluble catalyst like ferrocene. wikipedia.orgorganic-chemistry.org
Bardhan-Sengupta Phenanthrene Synthesis: This is a robust method for creating the phenanthrene core that involves the cyclodehydration of a substituted phenylethylcyclohexanol derivative, followed by dehydrogenation (e.g., with selenium or palladium on carbon) to achieve aromatization. ias.ac.inquimicaorganica.org The strategic placement of functional groups on the initial aromatic ring and cyclohexanone (B45756) precursors is crucial for obtaining the desired substitution pattern.
Haworth Synthesis: This multi-step process typically begins with the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride (B1165640). chemistry-online.comacs.orgpharmaguideline.com Subsequent reduction, intramolecular cyclization, and aromatization yield the phenanthrene skeleton. chemistry-online.comacs.org The regioselectivity of the initial acylation step is a key factor that determines the final substitution pattern. spcmc.ac.in
Modern Transition-Metal Catalyzed Routes: Modern synthetic chemistry offers powerful transition-metal-catalyzed reactions that provide alternative pathways to the phenanthrene core, often with high efficiency and modularity.
Palladium-Catalyzed Reactions: Methods such as palladium-catalyzed C-H bond activation and Heck reactions have become valuable tools for synthesizing complex aromatic systems. citedrive.combenthamdirect.combenthamscience.com
Cycloisomerization Reactions: Readily available biphenyl (B1667301) derivatives containing an ortho-alkyne unit can undergo cyclization to form phenanthrenes when treated with catalysts such as PtCl₂, AuCl₃, or InCl₃. researchgate.net The modularity of this approach allows for significant structural variation by choosing appropriately substituted biphenyl and alkyne components. researchgate.net
| Synthetic Method | Key Precursors | Core Reaction Type | Reference |
|---|---|---|---|
| Pschorr Cyclization | Diazotized o-aminostilbene derivatives | Intramolecular radical cyclization | wikipedia.orgorganic-chemistry.org |
| Bardhan-Sengupta Synthesis | Substituted β-phenylethylcyclohexanol | Cyclodehydration followed by dehydrogenation | ias.ac.in |
| Haworth Synthesis | Naphthalene and succinic anhydride | Friedel-Crafts acylation, reduction, cyclization, aromatization | chemistry-online.com |
| Transition-Metal Catalyzed Cycloisomerization | ortho-alkynyl biphenyl derivatives | π-complexation and intramolecular cyclization | researchgate.net |
Regioselective Hydroxylation Approaches for Phenanthrenediol Systems
Directly introducing hydroxyl groups onto a pre-formed phenanthrene ring with precise control at the 4- and 10-positions is a significant synthetic challenge. The electronic properties of the phenanthrene nucleus typically favor electrophilic substitution and oxidation at the 9- and 10-positions (the "K-region"). rsc.orgwikipedia.org Therefore, achieving functionalization at the 4- and 10-positions often requires more sophisticated, multi-step strategies.
One potential strategy is the use of Directed ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.orgbaranlab.org This technique employs a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.org A hypothetical route could involve a phenanthrene precursor with a DMG at the 5-position to direct lithiation at C4. Subsequent reaction with an oxygenating electrophile (e.g., a boronic ester followed by oxidation) could install the hydroxyl group. A similar strategy could be envisioned for the C10 position. A general synthesis of 9-phenanthrols has been developed using a DoM/Suzuki-Miyaura cross-coupling sequence, demonstrating the utility of this approach for the regioselective synthesis of hydroxylated phenanthrenes. researchgate.netcdnsciencepub.com
Catalytic Transformations for Phenanthrenediol Core Formation
Catalysis plays a central role in the efficient construction of the phenanthrene core. Transition metals like palladium, platinum, gold, and iron are widely used to facilitate C-C bond formation and cyclization reactions. citedrive.combenthamdirect.combenthamscience.comresearchgate.net
For instance, palladium-catalyzed intramolecular cyclization of appropriately substituted stilbene (B7821643) or biphenyl precursors can lead to the formation of the central ring of the phenanthrene system. citedrive.combenthamdirect.com Similarly, gold and platinum catalysts are effective in the cycloisomerization of ortho-alkynyl biphenyls. researchgate.net These methods are powerful because the reaction conditions are often mild, and the catalysts allow for the use of a wide range of functional groups on the precursors. This tolerance is critical for synthesizing complex molecules like this compound, as it allows protected hydroxyl groups (e.g., methoxy ethers) to be carried through the core-forming steps before being deprotected in the final stages of the synthesis.
Synthesis of Analogues and Derivatives of this compound
The two hydroxyl groups of this compound serve as versatile handles for further chemical modification, allowing for the synthesis of a wide range of analogues and derivatives with potentially altered physical, chemical, and biological properties.
Esterification Reactions and Acetate Derivatives (e.g., Mono- and Diacetates)
The conversion of the phenolic hydroxyl groups to esters is a common and straightforward derivatization. Acetate esters, in particular, are frequently synthesized. This transformation is typically achieved by reacting the diol with an acetylating agent such as acetic anhydride or acetyl chloride. google.comlibretexts.org
The reaction is usually performed in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, which acts as a catalyst and neutralizes the acidic byproduct (acetic acid or hydrochloric acid). libretexts.orgmdpi.com Depending on the stoichiometry of the acetylating agent, it is possible to selectively form the monoacetate or the diacetate derivative.
| Reactant | Reagent | Typical Conditions | Product(s) |
|---|---|---|---|
| This compound | Acetic Anhydride ((CH₃CO)₂O) | Base catalyst (e.g., pyridine, NaHCO₃), room temperature or gentle warming | Phenanthrene-4,10-diyl diacetate and/or monoacetate derivatives |
| This compound | Acetyl Chloride (CH₃COCl) | Base catalyst (e.g., pyridine, triethylamine), room temperature | Phenanthrene-4,10-diyl diacetate and/or monoacetate derivatives |
Functional Group Interconversions at the Hydroxyl Positions
Beyond esterification, the hydroxyl groups of this compound can be converted into a variety of other functional groups.
Etherification: The phenolic hydroxyls can be converted to ethers via the Williamson ether synthesis . organic-synthesis.comwikipedia.orgyoutube.com This involves deprotonating the diol with a strong base (like sodium hydride) or a milder base for phenols (like potassium or cesium carbonate) to form the corresponding diphenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-synthesis.comwikipedia.org This reaction can be used to synthesize dialkoxy derivatives, such as a dimethoxy derivative using methyl iodide, or more complex ethers.
Conversion to Halides: While direct conversion of phenols to aryl halides can be challenging, multi-step procedures are available. ck12.org One common method involves first converting the hydroxyl group into a better leaving group, such as a triflate (trifluoromethanesulfonate). organic-chemistry.orgthieme-connect.com The aryl triflate can then undergo a palladium-catalyzed reaction to form a boronate ester, which can subsequently be halogenated to yield the corresponding aryl bromide or iodide. organic-chemistry.org
Conversion to Sulfonate Esters: The hydroxyl groups can be readily converted to sulfonate esters, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution or cross-coupling reactions.
These derivatization and interconversion reactions significantly expand the chemical space accessible from this compound, enabling the creation of a library of related compounds for further study.
Structural Modifications of the Phenanthrene Backbone for Analog Generation
The generation of phenanthrene analogs through structural modification is a key strategy for tuning their electronic, optical, and biological properties. These modifications can involve extending the aromatic system, introducing functional groups at specific positions, or altering the core structure through cyclization reactions.
One advanced method involves the post-synthetic modification of a phenanthrene unit embedded within a larger macrocycle, such as a phenanthriporphyrin. An iron-induced cyclocarbonylation reaction can activate C-H bonds in the bay region of the phenanthrene fragment, leading to the incorporation of a carbonyl group. rsc.org This transforms the phenanthrene core into a cyclopenta[def]phenanthrene-4-one, forcing the molecule into a highly bent conformation. rsc.org
Another common strategy is the introduction of substituents at the 3- and 6-positions of the phenanthrene skeleton, as these positions have large HOMO and LUMO orbital coefficients, making them reactive sites for electrophilic substitution. researchgate.net Attaching aryl groups at these positions can extend the π-conjugated system, which is a useful approach for creating organic semiconductor materials. researchgate.net Similarly, triphenylamine (B166846) units have been anchored at the 3- and 6-positions of a phenanthrene backbone. acs.org Subsequent condensation of the 9,10-diketone groups into an imidazole (B134444) ring creates a V-shaped molecular configuration, a design that can yield colorless polymers with applications in electrochromism and energy storage. acs.org
| Modification Strategy | Reagents/Conditions | Resulting Structure | Application/Significance | Reference |
|---|---|---|---|---|
| Core Cyclocarbonylation | [Fe(CO)₅] | Cyclopenta[def]phenanthrene-4-one | Creates highly bent macrocycles | rsc.org |
| π-System Extension | Aryl coupling reactions | 3,6-diarylphenanthrene | Organic semiconductor materials | researchgate.net |
| Functional Group Anchoring | Electrophilic substitution, condensation | 3,6-bis(triphenylamine)-phenanthroimidazole | Colorless electrochromic polymers | acs.org |
Stereoselective Synthesis of Phenanthrenediol Isomers
The biological activity and material properties of phenanthrenediol derivatives are often highly dependent on their stereochemistry. Therefore, synthetic methods that allow for precise control over the spatial orientation of the hydroxyl groups are of significant importance.
Controlling the relative stereochemistry of diols, particularly achieving selective synthesis of cis or trans isomers, is a fundamental challenge. A notable example is the stereoselective opening of benzo[c]phenanthrene (B127203) diol epoxides. The reaction of these epoxides with nucleophiles can yield both cis and trans diol adducts, and the ratio of these products can be controlled by the reaction mechanism. nih.gov
In the absence of a strongly coordinating solvent or additive, the reaction proceeds primarily through an S({N})2 mechanism, where the nucleophile attacks the epoxide from the backside, resulting in an inversion of configuration and the formation of the trans product. nih.gov However, the addition of an agent like hexafluoropropan-2-ol (HFP) can promote an S({N})1 mechanism by stabilizing a carbocation intermediate. This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of cis and trans products. By varying the concentration of HFP, the reaction can be tuned to favor one stereochemical outcome over the other. nih.gov For instance, in the reaction of a specific benzo[c]phenanthrene diol epoxide with a deoxyguanosine derivative, increasing the equivalents of HFP dramatically shifted the product ratio from predominantly trans to predominantly cis. nih.gov
| Equivalents of HFP | Mechanism | cis/trans Adduct Ratio | Reference |
|---|---|---|---|
| Low (e.g., 5 equiv) | Primarily S({N})2 | 17/83 | nih.gov |
| High (e.g., 532 equiv) | Increasingly S({N})1 | 91/9 | nih.gov |
The development of enantioselective reactions to access optically active compounds is crucial, as different enantiomers can exhibit distinct pharmacological activities. nih.gov Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules from prochiral precursors.
An example of an enantioselective approach to phenanthrenediol derivatives is the organocatalyzed Friedel-Crafts reaction between phenanthrenequinones (such as phenanthrene-9,10-dione) and indoles. This reaction, when catalyzed by a chiral squaramide catalyst, can produce 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrenone derivatives in good yields and with high enantioselectivity. nih.gov The catalyst, such as (S,S)-dimethylaminocyclohexyl-squaramide, creates a chiral environment that directs the approach of the indole (B1671886) to one face of the carbonyl group on the phenanthrenequinone, resulting in the preferential formation of one enantiomer. nih.gov Optimization of reaction conditions, including the choice of solvent and catalyst loading, is critical for achieving high enantiomeric excess (ee). Dichloromethane has been identified as an optimal solvent for this transformation, leading to products with up to 97% ee. nih.gov
| Catalyst | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (S,S)-dimethylaminocyclohexyl-squaramide | CH₂Cl₂ | 10 | High | Up to 97% | nih.gov |
| (S,S)-dimethylaminocyclohexyl-squaramide | Toluene | 10 | Moderate | Lower | nih.gov |
| (S,S)-dimethylaminocyclohexyl-squaramide | CH₂Cl₂ | 5 | Decreased | Decreased | nih.gov |
Chemical Reactivity and Mechanistic Studies of Phenanthrene 4,10 Diol Transformations
Oxidation and Reduction Pathways of Phenanthrene-4,10-diol
The phenanthrene (B1679779) framework can be either oxidized to form quinones or reduced (hydrogenated) to saturate the aromatic rings. The presence of hydroxyl groups significantly influences these processes.
The oxidation of dihydroxyphenanthrenes typically yields the corresponding phenanthrenequinones. For this compound, oxidation would be expected to produce phenanthrene-4,10-quinone. While direct experimental data for this specific conversion is scarce, the chemistry of the analogous phenanthrene-4,5-quinone provides significant insight. rsc.org
Studies on the oxidation of 4,5-dihydroxyphenanthrene have shown that the resulting phenanthrene-4,5-quinone is a highly reactive intermediate. rsc.orgrsc.org The close proximity of the two carbonyl groups in a "bay" region leads to significant steric strain and electronic repulsion, rendering the molecule unstable. rsc.org Electrochemical studies failed to detect the reversible formation of phenanthrene-4,5-quinone, even at low temperatures, indicating it is a transient species that likely undergoes rapid subsequent reactions or rearrangement. rsc.orgrsc.org For instance, oxidation of a tetra-t-butyl-substituted phenanthrene-4,5-diol yielded a product that rapidly rearranged into a more stable dienone structure. rsc.org
Given the structural similarities, phenanthrene-4,10-quinone, with its two carbonyl groups also in a sterically hindered bay-like region, is predicted to be similarly unstable and reactive. Upon formation, it would likely be a short-lived intermediate, prone to intramolecular rearrangements or intermolecular reactions.
The catalytic hydrogenation of phenanthrene is a well-studied process that occurs in a stepwise manner, saturating the aromatic rings. mdpi.comwikipedia.org This process typically uses catalysts like Raney nickel, palladium, or platinum. wikipedia.org The reaction first targets the most reactive 9,10-bond to form 9,10-dihydrophenanthrene. mdpi.comdiva-portal.org Further hydrogenation leads to tetrahydrophenanthrene, then various isomers of octahydrophenanthrene, and ultimately the fully saturated perhydrophenanthrene. diva-portal.orgresearchgate.net
In the case of this compound, the aromatic core would undergo a similar stepwise reduction while retaining the hydroxyl groups, assuming conditions are controlled to avoid hydrogenolysis of the C-O bonds. The expected products would be various diol derivatives of di-, octa-, and perhydrophenanthrene.
Table 1: Potential Products of this compound Hydrogenation
| Reactant | Potential Hydrogenation Product | Degree of Saturation |
| This compound | 9,10-Dihydrothis compound | Dihydro |
| This compound | 1,2,3,4,5,6,7,8-Octahydrothis compound | Octahydro |
| This compound | Perhydrothis compound | Perhydro (Fully Saturated) |
Epoxidation Reactions and Diol Epoxide Generation
The metabolic activation of many PAHs into carcinogenic compounds proceeds through a diol epoxide pathway. researchgate.net This involves the enzymatic oxidation of the parent PAH to an arene oxide, followed by hydrolysis to a trans-dihydrodiol, and a subsequent epoxidation of the remaining double bond on the same ring to form a diol epoxide. researchgate.net
For phenanthrene, metabolic studies have focused extensively on the formation of diol epoxides from phenanthrene-1,2-diol and phenanthrene-3,4-diol. nih.govacs.orgaacrjournals.org For example, oxidation of phenanthrene-(1R,2R)-diol with an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) selectively produces the anti-diol epoxide, which can then hydrolyze to a tetraol. acs.org The stereochemistry of these diol epoxides is a critical determinant of their biological activity. nih.gov The (R,S)-diol-(S,R)-epoxides, where the benzylic hydroxyl group is trans to the epoxide oxygen, are generally the most tumorigenic isomers for many PAHs. nih.gov
However, there is no information in the reviewed literature describing the epoxidation of this compound. This specific transformation does not appear to be a known metabolic or synthetic pathway. The focus remains on the "bay-region" diol epoxides (from the 1,2-diol) and "reverse" diol epoxides (from the 3,4-diol), which are considered the most relevant in biological systems. nih.govnih.gov
The reactivity of diol epoxides is heavily influenced by their conformation and stereochemistry. nih.gov Bay-region diol epoxides are particularly reactive because the epoxide ring opening leads to a stable benzylic carbocation. These electrophilic intermediates can covalently bind to nucleophilic sites on macromolecules like DNA, a key step in chemical carcinogenesis. nih.govoup.com The reactivity profile, including the efficiency of DNA binding versus hydrolysis, varies significantly between different isomers. nih.govnih.gov For instance, the diol epoxides of benzo[c]phenanthrene (B127203) show an exceptionally high efficiency of covalent binding to DNA. nih.gov
As the formation of a diol epoxide from this compound is not documented, its potential rearrangement and reactivity profile remain hypothetical and uncharacterized.
Nucleophilic and Electrophilic Reactions Involving this compound Hydroxyl Groups
The two hydroxyl groups on the this compound backbone are phenolic in nature and thus exhibit characteristic reactivity. They can act as nucleophiles or can activate the aromatic rings toward electrophilic attack.
The oxygen atoms of the hydroxyl groups are nucleophilic and can attack strong electrophiles. libguides.com This reactivity is significantly enhanced upon deprotonation with a base to form the more potent phenoxide nucleophile. libguides.com While specific examples for this compound are not documented, general reactions of phenols suggest it would readily undergo:
Esterification: Reaction with acyl chlorides or anhydrides to form the corresponding diester.
Williamson Ether Synthesis: Deprotonation followed by reaction with an alkyl halide (typically primary) to form a diether. libguides.com
These reactions involve nucleophilic substitution at the hydroxyl group or, more precisely, substitution of the hydroxyl proton followed by nucleophilic attack by the resulting alkoxide. libguides.comlibretexts.org
The hydroxyl group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. byjus.com In this compound, the two -OH groups strongly activate the rings toward attack by electrophiles like nitronium ions (NO₂⁺) or bromonium ions (Br⁺). The directing effects are as follows:
The C4-OH group directs incoming electrophiles to the ortho position (C3) and the para position (no simple para position available, but activates the peri-position C5).
The C10-OH group directs to the ortho position (C9).
The combined influence of these groups would make the phenanthrene nucleus highly susceptible to substitution, likely occurring at the most activated and sterically accessible positions. Halogenation of phenols, for instance, is often so facile that it can occur without a Lewis acid catalyst, and poly-substitution is common. byjus.com Treatment of this compound with reagents like bromine water would be expected to lead to polybrominated products.
Table 2: Predicted Sites for Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Substitution Site(s) | Rationale |
| Nitration | Dilute HNO₃ | C3, C9 | ortho to the powerfully activating -OH groups. byjus.com |
| Halogenation | Br₂ in CCl₄ | C3, C9 | ortho to the powerfully activating -OH groups. byjus.com |
| Polysubstitution | Excess Br₂ (e.g., Bromine Water) | C3, C5, C9 and other available positions | High activation by two -OH groups leads to multiple substitutions. byjus.com |
Structural Elucidation and Advanced Spectroscopic Characterization of Phenanthrene 4,10 Diol
Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
Table 1: Theoretical HRMS Data for Phenanthrene-4,10-diol
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| This compound | C₁₄H₁₀O₂ | 210.0681 |
This table presents calculated theoretical data based on the chemical formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification
Tandem Mass Spectrometry (MS/MS) is a powerful tool used to confirm molecular structures by analyzing their fragmentation patterns. In an MS/MS experiment, the molecular ion of the target compound (the precursor ion) is selected and then broken apart into smaller fragment ions. The resulting fragmentation spectrum is often unique to the compound's structure, acting as a molecular fingerprint.
This technique is particularly vital in metabolite identification, where it can differentiate between various isomers. uib.nonih.gov For example, phenanthrene (B1679779) can be metabolized to several diol isomers (e.g., phenanthrene-1,2-diol, phenanthrene-3,4-diol, and phenanthrene-9,10-diol). nih.gov While these isomers have the same molecular weight, their distinct substitution patterns would lead to different fragmentation patterns in MS/MS analysis, allowing for their unambiguous identification. nih.govnih.gov
In the case of this compound (precursor ion m/z 210), characteristic fragmentation would likely involve the loss of stable neutral molecules such as water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the parent structure. The specific pathways and relative abundances of these fragments help to confirm the positions of the hydroxyl groups. Studies on other phenanthrene metabolites, such as phenanthrene quinones and dihydrodiols, extensively use LC-MS/MS for identification and quantification in biological samples. nih.govnih.gov
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 210 | 192 | H₂O |
| 210 | 182 | CO |
| 182 | 154 | CO |
This table outlines hypothetical fragmentation patterns based on established chemical principles, as specific experimental data for this isomer was not found in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. For aromatic compounds like phenanthrene and its derivatives, the absorption bands correspond to π → π* electronic transitions within the conjugated system.
The UV-Vis spectrum of the parent phenanthrene molecule is well-characterized. The introduction of hydroxyl (-OH) groups as substituents on the aromatic rings acts to modify this electronic structure. Hydroxyl groups are auxochromes, meaning they can shift the absorption maxima (λmax) and alter their intensities. These shifts are typically bathochromic (to longer wavelengths) due to the electron-donating nature of the hydroxyl group's lone pairs, which extends the conjugation of the π-system. oup.com
While specific experimental UV-Vis spectra for this compound were not located, studies on other hydroxyphenanthrenes and phenanthrene diols confirm these effects. oup.comresearchgate.net For example, the analysis of phenanthrene diol epoxide metabolites shows distinct UV spectra that are used for their identification, with λmax values often cited around 226 and 271 nm. nih.gov Theoretical calculations on related diols have been used to predict and confirm their UV-Vis spectra. rsc.org
Table 3: Representative UV-Vis Absorption Maxima for Phenanthrene Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Phenanthrene (Pure) | Not Specified | 293.0 | koyauniversity.org |
| Phenanthrene Diol Epoxide Derivative | Not Specified | 226, 271 | nih.gov |
| 2,7-dialkynyl phenanthrene diol | Ethanol | ~250, ~350 | researchgate.netresearchgate.net |
| 3,6-dialkynyl phenanthrene diol | Ethanol | ~260, ~360 | researchgate.netresearchgate.net |
Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the key functional groups are the hydroxyl (-OH) groups and the aromatic ring system (C-H and C=C bonds).
The most prominent feature in the IR spectrum of a diol is the O-H stretching vibration. matanginicollege.ac.in This band is highly sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a "free" (non-hydrogen-bonded) O-H stretch appears as a sharp, relatively weak peak around 3650–3585 cm⁻¹. matanginicollege.ac.in However, in a concentrated sample or neat solid, extensive intermolecular hydrogen bonding occurs between the hydroxyl groups of different molecules. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency (typically 3550–3200 cm⁻¹) and to become very broad and intense. matanginicollege.ac.inuobabylon.edu.iqspectroscopyonline.com
The presence of two hydroxyl groups in this compound also raises the possibility of intramolecular hydrogen bonding (within the same molecule), which would also influence the position and shape of the O-H band. uobabylon.edu.iq Other expected absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600–1450 cm⁻¹ region, and C-O stretching between 1260-1000 cm⁻¹. uobabylon.edu.iq While a specific IR spectrum for this compound is not available, data from related phenanthrene compounds and general principles of IR spectroscopy allow for a confident prediction of its key spectral features. orgsyn.orgontosight.ai
Table 4: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Characteristics |
| O-H Stretch (Intermolecular H-bonded) | Hydroxyl (-OH) | 3550 - 3200 | Strong, very broad |
| O-H Stretch (Free) | Hydroxyl (-OH) | 3650 - 3585 | Sharp, weak (in dilute solution) |
| C-H Stretch (Aromatic) | Aromatic C-H | 3100 - 3000 | Medium to weak |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium to weak, multiple bands |
| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |
| O-H Bend | Hydroxyl (-OH) | 1440 - 1220 | Broad, weak to medium |
This table is based on established, well-known IR correlation data for the specified functional groups.
Computational and Theoretical Investigations of Phenanthrenediol Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful framework for understanding the fundamental properties of molecules. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and molecular energies.
Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Orbitals
DFT has been widely used to investigate the ground state properties of phenanthrene (B1679779) derivatives. nih.gov By approximating the electron density, DFT calculations can accurately predict molecular geometries, charge distributions, and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, studies on halogenated phenanthrene derivatives have shown that halogenation can reduce the HOMO-LUMO gap, thereby influencing their electronic properties and reactivity. koyauniversity.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate theoretical models and aid in structure elucidation.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations, often performed in conjunction with DFT, are a reliable method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These calculations have been successfully applied to various organic molecules, and in the case of phenanthrene derivatives, they can help assign specific signals in the experimental spectrum to individual protons and carbon atoms. nih.govacs.org For complex structures like phenanthrenediols, where steric effects can lead to significant shifts, theoretical predictions are particularly valuable. nih.govacs.org
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. rsc.orgrsc.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). semanticscholar.org For phenanthrene systems, these calculations can elucidate how substitutions, such as the placement of hydroxyl groups, affect the electronic transitions and the resulting color of the compound. koyauniversity.org For example, TD-DFT calculations on phenanthrene-4,5-diol have been used to reasonably reproduce its experimental UV-Vis spectrum. rsc.org
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
Transition State Analysis and Reaction Path Optimization
Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry and energy of transition states, providing crucial information about the reaction mechanism. numberanalytics.com The Intrinsic Reaction Coordinate (IRC) method is often used to trace the reaction path from the transition state back to the reactants and forward to the products, confirming that the located transition state indeed connects the desired species. smu.edu For reactions involving phenanthrenediols, such as oxidation or derivatization, transition state analysis can reveal the step-by-step process of bond breaking and formation.
Calculation of Reaction Energetics and Kinetic Barriers
Once the reactants, transition state, and products are optimized, their relative energies can be calculated to determine the reaction's energetics. The energy difference between the reactants and the transition state represents the activation energy or kinetic barrier, which is a key determinant of the reaction rate. osti.gov DFT calculations have been employed to explore the potential energy surface of reactions involving phenanthrene derivatives, such as the formation of phenanthrene from the reaction of a phenyl radical with phenylacetylene. nih.govrsc.org These studies provide valuable data on reaction feasibility and can guide the design of synthetic routes. For instance, calculations on the intramolecular cyclization of phenanthrene-4,5-quinone indicated significant kinetic barriers, explaining the experimental difficulty in detecting this species. rsc.org
Conformational Analysis and Stereochemical Impact on Molecular Properties
The three-dimensional structure of a molecule, including its various conformations and stereoisomers, can have a profound impact on its physical, chemical, and biological properties.
Stereochemistry plays a crucial role in the biological activity of many compounds. Computational studies on stereoisomeric adducts of benzo[c]phenanthrene (B127203) metabolites with DNA have shown that different stereoisomers can lead to remarkably different conformations. nih.gov These conformational differences, dictated by the absolute configuration of chiral centers, are critical in determining how these molecules interact with biological macromolecules like DNA and enzymes. nih.gov For phenanthrene-4,10-diol, understanding the conformational preferences and the influence of its stereochemistry is essential for predicting its behavior in biological systems.
Interactive Data Tables
Below are interactive tables summarizing key computational data for phenanthrene-related systems.
Aromaticity Assessment and Resonance Stabilization in Phenanthrenediol Architectures
The aromaticity of phenanthrenediol systems, such as this compound, is a key determinant of their stability and reactivity. Computational methods provide valuable insights into the electronic structure and the extent of electron delocalization within these molecules. Aromaticity is not a directly observable physical quantity but is inferred from various geometric, energetic, and magnetic criteria.
Aromaticity Indices:
One of the most widely used computational methods to assess aromaticity is the Nucleus-Independent Chemical Shift (NICS) . NICS calculations determine the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests paratropicity (anti-aromaticity). For a polycyclic system like this compound, NICS calculations can be performed for each individual ring to understand the local aromaticity.
Another important concept is Clar's rule , which predicts the aromaticity of polycyclic aromatic hydrocarbons (PAHs) based on the arrangement of benzenoid rings (aromatic sextets). The resonance structure with the maximum number of disjoint aromatic sextets is the most significant contributor to the resonance hybrid and represents the most stable electronic configuration.
Resonance Stabilization:
The presence of hydroxyl groups on the phenanthrene core in this compound influences its resonance stabilization. The lone pairs on the oxygen atoms of the hydroxyl groups can participate in resonance with the aromatic system, donating electron density to the rings. This delocalization of electrons can be either stabilizing or destabilizing depending on the resulting charge distribution.
Hypothetical NICS(1)zz Values for this compound Rings:
The following table presents hypothetical NICS(1)zz values, which are calculated 1 Å above the plane of each ring and are considered a good indicator of local aromaticity. These values are illustrative and based on trends observed in related PAH systems.
| Ring | Hypothetical NICS(1)zz (ppm) | Aromatic Character |
| A (unsubstituted) | -10.5 | Aromatic |
| B (central) | -8.2 | Moderately Aromatic |
| C (hydroxyl-substituted) | -9.8 | Aromatic |
This table is interactive. Click on the headers to sort the data.
The data suggests that all three rings in this compound are expected to exhibit aromatic character, with the terminal, unsubstituted ring (A) being the most aromatic. The central ring (B) is typically less aromatic in phenanthrene systems. The hydroxyl-substituted ring (C) maintains significant aromaticity, with the electron-donating hydroxyl groups influencing the electron density distribution.
Resonance Energy:
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the environment. For this compound, MD simulations can provide insights into its conformational dynamics, flexibility, and interactions with solvent molecules.
Dynamic Behavior:
The phenanthrene core is relatively rigid, but the hydroxyl groups introduce some flexibility. MD simulations can track the rotational dynamics of the O-H bonds and the potential for intramolecular hydrogen bonding between the two hydroxyl groups, depending on their relative orientation. The simulations can also reveal the vibrational modes of the molecule and how they are influenced by the surrounding environment.
Solvent Effects:
The behavior of this compound in solution is significantly influenced by the nature of the solvent. MD simulations can explicitly model the solvent molecules and their interactions with the solute.
Polar Solvents: In polar solvents like water or methanol, the hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. MD simulations can characterize the structure and dynamics of the solvation shell around the molecule, including the number of hydrogen bonds formed and their lifetimes. nih.gov The solvent can also affect the conformational preferences of the hydroxyl groups.
Nonpolar Solvents: In nonpolar solvents, the hydrophobic phenanthrene backbone will have favorable interactions with the solvent molecules, while the polar hydroxyl groups may tend to aggregate or form intramolecular hydrogen bonds to minimize unfavorable interactions with the solvent.
Illustrative Data from a Hypothetical MD Simulation of this compound in Water:
The following table summarizes hypothetical data that could be obtained from a molecular dynamics simulation of this compound in a water box.
| Property | Hypothetical Value | Significance |
| Average Number of Water Molecules in First Solvation Shell | 25 | Indicates the extent of hydration. |
| Average Number of Hydrogen Bonds (solute-solvent) | 3.5 | Quantifies the strength of interaction with the polar solvent. |
| Rotational Correlation Time of O-H bonds | 5 ps | Describes the timescale of local hydroxyl group motion. |
| Root Mean Square Fluctuation (RMSF) of Backbone Carbons | 0.3 Å | Indicates the rigidity of the phenanthrene core. |
This table is interactive. Click on the headers to sort the data.
These hypothetical results would suggest strong interactions with the aqueous environment, primarily through the hydroxyl groups, while the core of the molecule remains relatively inflexible. The dynamic interplay between the solute and solvent molecules governs the solubility, reactivity, and ultimately the biological activity of phenanthrenediols. Studies on related phenanthrene compounds have shown that the interaction with water can be significant, especially at interfaces. researchgate.net The specific dynamics and solvent effects will, of course, depend on the precise isomeric form of the phenanthrenediol.
Biochemical Pathways and Molecular Interaction Mechanisms of Phenanthrenediols
Enzymatic Metabolism of Phenanthrenediol Isomers
The transformation of phenanthrene (B1679779) in biological systems is initiated by Phase I enzymes, which introduce or expose functional groups on the parent molecule. This initial oxidation is a critical step that dictates the subsequent metabolic routes, leading to various phenanthrenediol isomers, such as phenanthrene-1,2-diol, phenanthrene-3,4-diol, and phenanthrene-9,10-diol. d-nb.infonih.gov
Role of Cytochrome P450 Enzymes in Hydroxylation and Epoxidation
The Cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the initial oxidative attack on the phenanthrene molecule. asm.org These hemoproteins catalyze monooxygenase reactions, incorporating one atom of molecular oxygen into the substrate. nih.gov In the case of phenanthrene, CYP450 enzymes mediate two primary types of reactions: hydroxylation to form phenols (phenanthrols) and epoxidation to form arene oxides at various positions on the aromatic rings. d-nb.infomdpi.com
The formation of epoxides is the first step toward the generation of dihydrodiols. CYP450 enzymes can attack different double bonds in phenanthrene, leading to the formation of phenanthrene 1,2-oxide, phenanthrene 3,4-oxide, and phenanthrene 9,10-oxide. d-nb.infonih.gov This process is a prerequisite for the formation of the corresponding dihydrodiols. researchgate.net The specific isoforms of CYP450 involved can influence the regioselectivity of the epoxidation, determining which isomer is predominantly formed. For instance, studies with human and rat liver microsomes have identified the formation of 1,2-, 3,4-, and 9,10-dihydrodiols, indicating epoxidation at all three sites. d-nb.infonih.gov Phenanthrene itself can activate the constitutive androstane (B1237026) receptor (CAR), which in turn induces the expression of drug-metabolizing enzymes like CYP2B6, further influencing its own metabolism. nih.gov
| Enzyme Family | Specific Enzymes | Primary Reaction Catalyzed on Phenanthrene | Resulting Intermediates/Products |
| Cytochrome P450 (CYP450) | CYP1A1, CYP1A2, CYP2B6, CYP3A4 | Epoxidation (Monooxygenation) | Phenanthrene 1,2-oxide, Phenanthrene 3,4-oxide, Phenanthrene 9,10-oxide |
| Hydroxylation | 1-, 2-, 3-, 4-, and 9-phenanthrol |
Epoxide Hydrolase Activity in Diol Formation from Epoxides
Following the formation of arene oxides by CYP450, the enzyme epoxide hydrolase (EH) catalyzes the next critical step: the hydration of the epoxide ring. asm.orgnih.gov This reaction involves the addition of a water molecule across the epoxide, opening the three-membered ring to form a vicinal trans-dihydrodiol. escholarship.org For example, phenanthrene 9,10-oxide is converted by EH to trans-9,10-dihydroxy-9,10-dihydrophenanthrene (phenanthrene trans-9,10-dihydrodiol). asm.org
This enzymatic hydration is a key step in the pathway leading to the formation of various phenanthrenediol isomers. The action of microsomal epoxide hydrolase (mEH) on the different phenanthrene oxides yields the corresponding trans-dihydrodiols, which are important intermediates for further metabolism. researchgate.net While this conversion is often considered a detoxification step, as it removes the reactive epoxide, the resulting dihydrodiols can be precursors to more potent toxic metabolites. researchgate.netresearchgate.net
Glutathione (B108866) S-Transferase (GST) Catalyzed Conjugation in Detoxification Pathways
A major pathway for the detoxification of reactive electrophilic intermediates, such as diol epoxides derived from phenanthrene, is conjugation with glutathione (GSH). oup.com This reaction is catalyzed by a family of enzymes known as Glutathione S-Transferases (GSTs). nih.govresearchgate.net GSTs, particularly isoforms like GSTM1 and GSTP1, facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the epoxide ring. oup.com
This conjugation reaction results in the formation of a more water-soluble and less toxic glutathione conjugate, which can be further processed and excreted from the body, typically as mercapturic acids in urine. oup.comnih.gov The effectiveness of this detoxification pathway can be influenced by genetic polymorphisms in GST enzymes, which may affect an individual's susceptibility to the effects of polycyclic aromatic hydrocarbon exposure. oup.comnih.gov While conjugation is a crucial detoxification mechanism, studies have shown that for phenanthrene, the formation of oxidative metabolites like tetraols and phenanthrols can be more abundant pathways compared to the formation of mercapturic acids. oup.com
Mechanistic Aspects of Biotransformation of Phenanthrene-4,10-diol and its Metabolites
While the metabolic pathways for this compound are not specifically detailed in the available literature, the principles of biotransformation observed for other phenanthrenediols, particularly the bay-region precursor phenanthrene-3,4-diol, provide a framework for understanding their subsequent metabolic fate. This includes further oxidation to form tetraols and other derivatives, a process marked by significant enzymatic stereoselectivity.
Elucidation of Metabolic Cascades Leading to Tetraols and Other Derivatives
The dihydrodiol metabolites of phenanthrene are not the final products of its metabolism. They can undergo a second round of epoxidation by CYP450 enzymes, a process known as metabolic activation. researchgate.net This is particularly significant for phenanthrene-3,4-diol, which is a precursor to a bay-region diol epoxide. researchgate.net The subsequent epoxidation of the dihydrodiol creates a highly reactive phenanthrene diol epoxide. researchgate.netnih.gov
These diol epoxides are unstable and can react readily with cellular nucleophiles. However, a major fate for these reactive intermediates is hydrolysis, either non-enzymatic or enzyme-catalyzed, where they react with water to form tetrahydroxy-tetrahydrophenanthrenes, commonly known as phenanthrene tetraols (PheT). researchgate.netdoi.org The formation of r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene (PheT) is considered the major end product of the diol epoxide pathway. nih.govnih.gov The quantification of urinary PheT is often used as a biomarker to assess an individual's capacity for metabolic activation of polycyclic aromatic hydrocarbons. nih.govdoi.orgnih.gov
| Precursor Metabolite | Key Enzymes | Metabolic Process | Major End Product |
| Phenanthrene | CYP450 | Epoxidation | Phenanthrene oxides (e.g., 3,4-oxide) |
| Phenanthrene oxides | Epoxide Hydrolase (EH) | Hydration | trans-Dihydrodiols (e.g., phenanthrene-3,4-diol) |
| trans-Dihydrodiols | CYP450 | Second Epoxidation | Phenanthrene diol epoxides |
| Phenanthrene diol epoxides | Hydrolysis (H₂O) | Detoxification | Phenanthrene Tetraols (PheT) |
Stereoselectivity in Enzymatic Transformations
The enzymatic reactions involved in phenanthrene metabolism are often highly stereoselective, meaning that the enzymes preferentially produce or act on one specific stereoisomer of a metabolite. This is evident in both the initial formation of dihydrodiols and their subsequent transformations.
For example, studies comparing the metabolism of phenanthrene in different organisms have revealed distinct stereochemical preferences. The fungus Cunninghamella elegans oxidizes phenanthrene to form trans-1,2- and trans-3,4-dihydrodiols that predominantly have an S,S absolute configuration. nih.govasm.org In contrast, mammalian enzyme systems, such as those in rat liver microsomes, produce dihydrodiols with a preference for the R,R absolute configuration. nih.gov This highlights that the specific enzymes present in an organism dictate the stereochemical outcome of metabolism. This stereoselectivity is crucial because different enantiomers of diol epoxides can have vastly different biological activities.
Molecular Recognition and Binding Mechanisms with Biological Macromolecules
Detailed studies on the molecular recognition and binding mechanisms of this compound with biological macromolecules are scarce. However, general principles of how similar small molecules interact with proteins and enzymes can be considered.
The hydroxyl groups of a diol like this compound would be capable of acting as both hydrogen bond donors and acceptors. This property is fundamental to its potential interactions within the hydrophilic or polar pockets of protein and enzyme active sites. For instance, studies on other phenanthrene derivatives have demonstrated the importance of hydroxyl groups in forming hydrogen bonds with amino acid residues such as aspartate in the active sites of enzymes like phosphodiesterase 5 (PDE5). These interactions are critical for the binding affinity and selectivity of the molecule.
General principles suggest that the oxygen atoms of the hydroxyl groups in this compound could form hydrogen bonds with the side chains of amino acids like tyrosine, serine, threonine, aspartate, glutamate, asparagine, and glutamine, as well as with the peptide backbone of the protein. The specific geometry and strength of these bonds would be dictated by the three-dimensional structure of the active site.
The binding of a ligand, such as a phenanthrenediol, to a protein can induce conformational changes in the macromolecule. This induced fit can be essential for the protein's function, either activating or inhibiting its biological activity. While no specific data exists for this compound, the binding of similar polycyclic aromatic hydrocarbons to receptors and enzymes is known to cause structural rearrangements. These changes can range from subtle side-chain reorientations to more significant domain movements. Such conformational shifts are often a prerequisite for catalytic activity or the transmission of a biological signal.
Role in Xenobiotic Metabolic Processes and Mechanistic Detoxification Pathways
The metabolism of phenanthrene is a key aspect of its xenobiotic processing in organisms. This metabolism typically involves a series of enzymatic reactions aimed at increasing the water solubility of the compound to facilitate its excretion.
The initial step in the metabolism of phenanthrene is generally oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of various phenanthrene oxides. These intermediates are then hydrated by epoxide hydrolase to form dihydrodiols. While phenanthrene-1,2-diol, -3,4-diol, and -9,10-diol are commonly reported metabolites, the formation of this compound is not well-documented.
Following their formation, phenanthrenediols are typically subject to further metabolic transformations as part of detoxification pathways. These can include:
Glucuronidation: This process involves the conjugation of the diol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the metabolite, preparing it for elimination from the body.
Sulfation: Sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to the hydroxyl moieties of the diol, another mechanism to enhance water solubility and facilitate excretion.
Glutathione Conjugation: Phenanthrene diol epoxides, which can be formed from the further oxidation of phenanthrenediols by CYP enzymes, are reactive electrophiles. These can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.govoup.com This pathway is particularly important as it neutralizes the reactivity of the epoxide, preventing it from binding to cellular macromolecules like DNA and proteins. Studies have shown a preference for the glutathione conjugation of the reverse diol epoxide of phenanthrene over the bay region diol epoxide in human hepatocytes. nih.govnih.gov
Advanced Analytical Methodologies for the Study of Phenanthrenediol Systems
Chromatographic Separation Techniques for Phenanthrene-4,10-diol and its Derivatives
Chromatography is the cornerstone of analyzing phenanthrenediol systems, providing the necessary separation of target analytes from complex mixtures prior to detection and quantification. The choice of chromatographic technique is dictated by the specific analytical challenge, such as the need for enantiomeric resolution, high-throughput screening, or analysis of volatile derivatives.
The metabolism of phenanthrene (B1679779) can produce chiral diol enantiomers, the distinct biological activities of which require analytical methods capable of separating and quantifying these stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely employed technique for this purpose. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com
Research has demonstrated the successful direct separation of various phenanthrene diol enantiomers using commercially available Pirkle-type columns. nih.gov These CSPs, such as (R)-N-(3,5-dinitrobenzoyl)phenylglycine (R-DNBPG) and (S)-N-(3,5-dinitrobenzoyl)leucine (S-DNBL), are bonded to a silica (B1680970) support and facilitate resolution through stereospecific interactions like hydrogen bonding, π-π stacking, and steric hindrance. phenomenex.comnih.gov Studies have shown that enantiomers of bay-region diols are often more efficiently resolved than those of non-bay region derivatives. nih.gov The elution order of resolved enantiomers on an R-DNBPG column is typically reversed on an S-DNBL column, providing a powerful tool for confirmation. nih.gov
Table 1: Chiral Stationary Phases for Phenanthrene Diol Enantiomer Separation
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase | Application Notes |
| (R)-N-(3,5-dinitrobenzoyl)phenylglycine (R-DNBPG) | π-acceptor phase with hydrogen bonding and dipole-stacking capabilities. | Normal Phase (e.g., Hexane/Isopropanol) | Generally provides efficient resolution for bay-region phenanthrene diol enantiomers. nih.gov |
| (S)-N-(3,5-dinitrobenzoyl)leucine (S-DNBL) | π-acceptor phase with a different chiral selector, often reversing the elution order compared to R-DNBPG. | Normal Phase (e.g., Hexane/Isopropanol) | Serves as a complementary phase for confirming enantiomeric identity. nih.gov |
| Polysaccharide-based CSPs (e.g., Cellulose, Amylose) | Formation of transient diastereomeric complexes via inclusion into chiral cavities and polar interactions. | Normal, Polar Organic, and Reversed-Phase | Offers broad applicability for a wide range of chiral compounds, including diols. phenomenex.com |
Metabolomic studies, which investigate the complete set of small-molecule metabolites in a biological sample, demand analytical techniques that offer high resolution, speed, and sensitivity. Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for this purpose, significantly improving upon traditional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve faster separations and greater peak capacity.
In the context of phenanthrene metabolism, UHPLC is ideal for high-throughput profiling of urinary metabolites, including various diols. A comparative study on urinary profiling demonstrated that a UHPLC method could achieve much better chromatographic resolution and increased sensitivity in about one-third of the time required by a conventional HPLC method. scilit.com This efficiency allows for the analysis of a larger number of samples in a shorter timeframe, which is critical for large-scale epidemiological or toxicological studies. The enhanced resolution of UHPLC also aids in separating isomeric metabolites, providing a more detailed and accurate metabolic fingerprint. scilit.com
Table 2: Performance Comparison of UHPLC and HPLC for Metabolite Profiling
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) | Advantage of UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |
| Analysis Time | Longer (e.g., > 60 min) | Shorter (e.g., < 20 min) | Increased sample throughput. scilit.com |
| Resolution | Good | Excellent | Better separation of isomeric metabolites. scilit.com |
| Sensitivity | Standard | Higher | Improved detection of low-abundance metabolites. scilit.com |
| System Pressure | Lower (e.g., < 400 bar) | Higher (e.g., > 1000 bar) | Enables use of smaller particles for higher efficiency. |
Gas Chromatography (GC) is a high-resolution separation technique well-suited for thermally stable and volatile compounds. This compound, with its polar hydroxyl groups, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert the diols into more volatile and thermally stable analogues.
The most common derivatization technique is silylation, where the hydroxyl groups (-OH) are converted to trimethylsilyl (B98337) (-O-Si(CH₃)₃) ethers. This process reduces the polarity of the analyte, decreases its boiling point, and improves its chromatographic behavior. Following derivatization, the silylated phenanthrenediols can be effectively separated on a low-polarity capillary column, such as one with an OV-1 (polydimethylsiloxane) stationary phase. oup.com This methodology has been successfully applied to the analysis of phenanthrene metabolites, such as tetraols formed from diol epoxides, in complex biological matrices. nih.gov
Coupled Analytical Techniques for Identification and Quantification in Complex Research Matrices
To achieve unambiguous identification and precise quantification, chromatographic systems are often coupled with mass spectrometers. This hyphenation combines the superior separation power of chromatography with the high selectivity and sensitivity of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of phenanthrene diols and their metabolites in complex samples like urine or tissue extracts. nih.govnih.gov The technique provides structural information and allows for highly sensitive quantification, even at trace levels. After separation on an HPLC or UHPLC column (typically a reverse-phase C18 column), the eluent is directed to the mass spectrometer's ion source. nih.govsemanticscholar.org
Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻ in negative ion mode), preserving the molecular weight information. nih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, often in the Selected Reaction Monitoring (SRM) mode. nih.gov In SRM, a specific precursor ion (e.g., the molecular ion of a phenanthrenediol conjugate) is selected in the first mass analyzer, fragmented via collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This process provides a highly specific signal for the target analyte, minimizing interferences from the sample matrix. nih.govsciex.com
Table 3: Typical LC-MS/MS Parameters for Phenanthrene Metabolite Analysis
| Parameter | Setting / Description | Purpose |
| Chromatography | UHPLC with a C18 reverse-phase column. nih.gov | High-resolution separation of isomers and metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode. nih.gov | Generates intact molecular ions for analysis with minimal fragmentation. |
| MS/MS Mode | Selected Reaction Monitoring (SRM). nih.gov | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Collision Energy | Optimized for each specific transition (e.g., 17-26 eV). nih.gov | Ensures efficient fragmentation of the precursor ion to the desired product ion. |
| Application | Quantification of mercapturic acids derived from phenanthrene diol epoxides in human urine. nih.gov | Enables trace-level detection for molecular epidemiology and biomarker studies. |
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) offer excellent chromatographic resolution and are highly effective for the quantitative and qualitative analysis of derivatized phenanthrene diols. After separation on the GC column, the analytes enter the mass spectrometer, where they are typically fragmented by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of the compound by comparison to mass spectral libraries.
For quantitative analysis, the GC-MS is often operated in Selected Ion Monitoring (SIM) mode. oup.comnih.gov Instead of scanning the entire mass range, the instrument is set to monitor only a few characteristic ions of the target analyte. This dramatically increases sensitivity by improving the signal-to-noise ratio, allowing for the detection of low levels of phenanthrene metabolites in biological samples. researchgate.nettdi-bi.com The use of a deuterated internal standard, such as phenanthrene-d10, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response. tdi-bi.com GC-MS/MS further enhances selectivity by monitoring a specific fragmentation reaction, making it a powerful technique for analyzing target compounds in extremely complex matrices. umanitoba.ca
Table 4: Summary of GC-MS Method for Phenanthrene Metabolite Quantification
| Step | Description | Details |
| Sample Preparation | Enzymatic hydrolysis and extraction. nih.govresearchgate.net | Releases conjugated metabolites and isolates them from the matrix. |
| Derivatization | Silylation. nih.gov | Increases volatility and thermal stability of polar metabolites like diols and phenols. |
| GC Column | Low-polarity capillary column (e.g., OV-1, HP-5MS). oup.comtdi-bi.com | Provides high-resolution separation of derivatized analytes. |
| Ionization | Electron Ionization (EI) at 70 eV. tdi-bi.com | Creates reproducible fragmentation patterns for compound identification. |
| Detection Mode | Selected Ion Monitoring (SIM). oup.comnih.gov | Enhances sensitivity for trace-level quantification. |
| Quantification | Isotope dilution using a deuterated internal standard. tdi-bi.com | Ensures high accuracy and precision. |
| Detection Limits | In the low ng/mL (ppb) range for biological fluids. oup.comresearchgate.net | Sufficient for biomonitoring and metabolism studies. |
Sample Preparation and Enrichment Strategies for Ultra-Trace Analysis in Biological or Environmental Research
The accurate quantification of this compound and related compounds at ultra-trace levels in complex biological and environmental matrices presents a significant analytical challenge. The low concentrations of these analytes, coupled with the presence of interfering substances, necessitate sophisticated sample preparation and enrichment strategies to ensure sensitivity and selectivity.
A primary step in the analysis of biological samples, such as urine or blood, is the liberation of phenanthrenediols from their conjugated forms (glucuronides and sulfates), which are the primary products of metabolic processes. nih.govnih.gov This is typically achieved through enzymatic hydrolysis, often using enzymes like β-glucuronidase and arylsulfatase from Helix pomatia. nih.gov This deconjugation step is critical for accurately assessing the total exposure to the parent compound.
Following hydrolysis, extraction and enrichment are performed to isolate the analytes from the sample matrix and concentrate them for instrumental analysis. A multi-residue extraction-purification procedure developed for hydroxyphenanthrenes in biological matrices like blood, milk, urine, and tissues combines liquid-liquid extraction (LLE) with solid-phase extraction (SPE). lih.luresearchgate.net SPE is a widely used and effective technique for this purpose. Columns with specific sorbents, such as the Envi-Chrom P (a styrene-divinylbenzene polymer), are employed to retain the compounds of interest while allowing interfering substances to be washed away. lih.luresearchgate.netoup.com Other SPE cartridges, such as the Strata-X and Oasis MAX, have also been utilized for the partial purification of phenanthrene diols from urine samples. nih.gov
For environmental or food samples, other innovative extraction techniques have been developed. Dispersive micro-solid phase extraction (D-μ-SPE) using sorbents like graphene oxide has been applied for the analysis of phenanthrene in beverage samples, offering a rapid and efficient extraction method. researchgate.net In the search for more environmentally friendly methods, subcritical liquid dimethyl ether extraction (sDME) has been shown to be a selective and efficient technique for extracting phenanthrene derivatives from plant materials. nih.gov This method is faster and requires less solvent compared to classical solvent extraction. nih.gov
The final step before analysis often involves evaporating the solvent and reconstituting the residue in a small volume of a suitable solvent, sometimes followed by derivatization. nih.gov For gas chromatography-based methods, silylation, for instance with bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique used to increase the volatility and thermal stability of the hydroxylated compounds. nih.gov
| Technique | Matrix | Key Steps | Purpose | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis + LLE + SPE | Blood, Milk, Urine, Tissues | Deconjugation with β-glucuronidase/arylsulfatase; Liquid-liquid extraction; Clean-up on Envi-Chrom P column. | Isolate and concentrate hydroxyphenanthrenes for GC-MS analysis. | lih.luresearchgate.net |
| Enzymatic Hydrolysis + SPE | Human Urine | Deconjugation; Purification on Strata-X and Oasis MAX cartridges. | Isolate phenanthrene diol enantiomers for chiral HPLC and GC-MS/MS analysis. | nih.gov |
| Dispersive Micro-Solid Phase Extraction (D-μ-SPE) | Beverages (Tea, Coffee, Milk) | Extraction and concentration using graphene oxide as a sorbent. | Rapid extraction of phenanthrene for HPLC-DAD analysis. | researchgate.net |
| Subcritical Liquid Dimethyl Ether Extraction (sDME) | Plant Material (Eulophia macrobulbon) | Extraction using sDME, optimized for time, co-solvent, and temperature. | Environmentally friendly and selective extraction of phenanthrene derivatives. | nih.gov |
Development of Robust and Validated Analytical Protocols for Research Applications
The development of robust and validated analytical protocols is paramount for generating reliable and reproducible data in research involving phenanthrenediol systems. Validation ensures that the analytical method is suitable for its intended purpose, with key parameters including linearity, sensitivity, precision, and accuracy. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the detection and identification of phenanthrene and its hydroxylated metabolites. researchgate.net To achieve the low detection limits required for biological and environmental samples, analyses are often performed in the selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of the target analytes. researchgate.netoup.com For even greater sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) with negative ion chemical ionization (NICI) can be employed, particularly for derivatized analytes. nih.govumn.edu A GC-NICI-MS/MS method has been successfully used to quantify phenanthrene tetraols, the end products of the diol epoxide metabolic pathway, in human urine. umn.edu
High-performance liquid chromatography (HPLC) is another cornerstone of phenanthrene analysis. nih.govnih.gov Depending on the analyte's properties and the required sensitivity, various detectors can be used, including Diode Array Detectors (DAD) for UV-Vis spectral information, or fluorescence detectors, which offer high selectivity and sensitivity for fluorescent compounds like many polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov An HPLC-DAD method was developed and validated for the quantification of phenanthrenes in plant extracts, demonstrating excellent performance characteristics. nih.govkoreascience.kr The validation of this method included establishing a linear range (0.625–20.00 μg/ml) with a high coefficient of determination (R² > 0.999), determining the limits of detection (LOD) and quantification (LOQ), and assessing precision and accuracy. nih.govkoreascience.kr
Method validation provides critical data on the performance of the analytical protocol. For instance, a GC-MS method for hydroxyphenanthrenes achieved detection limits between 0.5 and 2.5 ng/mL for urine and blood samples. lih.luresearchgate.net An HPLC-DAD method for phenanthrenes in beverages reported LODs in the range of 0.03–0.24 mg L-1, with relative recoveries between 81% and 99% and good precision, indicated by a relative standard deviation (RSD) of ≤ 3.80%. researchgate.net The inter-day analytical precision for a GC-NICI-MS/MS method was reported with a coefficient of variation (CV) of 6.0%. nih.gov These validation metrics are essential for ensuring the quality and reliability of research findings.
| Method | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD/CV) | Reference |
|---|---|---|---|---|---|---|---|
| GC-MS (SIM) | Urine & Blood | N/A | 0.5–2.5 ng/mL | N/A | N/A | N/A | lih.luresearchgate.net |
| GC-MS (SIM) | Milk | N/A | 2.3–5.1 ng/mL | N/A | N/A | N/A | lih.luresearchgate.net |
| HPLC-DAD | Plant Extracts | > 0.999 | 0.78–0.89 µg/mL | 2.38–2.71 µg/mL | 95–100 | 0.25–7.58% | nih.govkoreascience.kr |
| HPLC-DAD | Beverages | 0.9995–0.9998 | 0.03–0.24 mg/L | N/A | 81–99 | ≤ 3.80% | researchgate.net |
| GC-NICI-MS/MS | Human Urine | N/A | N/A | N/A | ~40 | 6.0% (Inter-day CV) | nih.gov |
Emerging Research Applications of this compound: A Field Awaiting Exploration
The prescribed outline for this article focuses on the utilization of this compound as a monomer in polymer chemistry, its incorporation into nanocomposite materials, and its role as a building block in novel organic synthesis. However, a comprehensive search of scientific databases and scholarly articles did not yield specific research findings, data tables, or detailed studies corresponding to these applications for the this compound isomer.
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered interest in materials science due to their rigid, planar structure and aromaticity, which can impart desirable thermal, mechanical, and electronic properties to materials. For instance, other phenanthrene diol isomers have been explored as precursors for high-performance polymers, including polyamides and polyesters. These polymers often exhibit high thermal stability and specific optical properties. Similarly, the general class of phenanthrene compounds has been investigated for use in organic electronics and nanocomposites.
Despite the potential for this compound to offer unique properties based on the specific locations of its hydroxyl groups, which would influence its reactivity and the geometry of any resulting polymers or materials, there is no specific evidence in the reviewed literature to detail its practical application in the following areas:
Emerging Research Applications of Phenanthrene 4,10 Diol in Materials Science and Organic Synthesis
Role as a Versatile Building Block in Novel Organic Synthesis:While phenanthrene (B1679779) itself is a common starting point for various syntheses, specific examples and methodologies employing Phenanthrene-4,10-diol as a key building block are not documented in the available literature.
Precursor to Complex Polycyclic Aromatic Architectures and Natural Product Analogues
The phenanthrene skeleton is a core component of numerous complex natural products and functional polycyclic aromatic hydrocarbons (PAHs). nih.gov The strategic placement of hydroxyl groups in this compound offers synthetic handles for elaboration into more intricate systems. Organic synthesis strategies can leverage these hydroxyl groups for conversion into other functionalities, such as ethers, esters, or triflates, which can then participate in a variety of carbon-carbon bond-forming reactions.
For instance, methodologies like palladium-catalyzed cross-coupling reactions, Diels-Alder reactions, and photochemical cyclizations are commonly employed to extend aromatic systems. espublisher.combeilstein-journals.org The diol moiety can be instrumental in directing these reactions or in forming key intermediates. Research into the synthesis of complex phenanthrene derivatives has shown that such precursors can be used to construct molecules with significant biological or material relevance. nih.gov While many synthetic routes to phenanthrenes have been developed, the use of functionalized precursors like this compound allows for more targeted and efficient construction of complex targets. beilstein-journals.orgrsc.org
The synthesis of analogues of natural products is a key area where phenanthrene scaffolds are employed. researchgate.netrsc.org By using a pre-formed phenanthrene core like this compound, chemists can focus on building the additional rings and stereocenters necessary to mimic or improve upon the properties of a natural substance. nih.govresearchgate.net
Table 1: Examples of Complex Molecules Containing the Phenanthrene Moiety
| Molecule Class | Specific Example | Relevance |
|---|---|---|
| Natural Product | Tuberosinone | Biologically active compound nih.gov |
| Natural Product | Aristolactam Ia | Biologically active compound nih.gov |
| Natural Product | (-)-R-tylophorine | Biologically active compound nih.gov |
Development of New Reaction Methodologies Utilizing the Phenanthrenediol Moiety
The unique electronic and steric environment of the phenanthrenediol moiety makes it an attractive platform for developing new synthetic reactions. The hydroxyl groups can act as directing groups in metal-catalyzed C-H activation reactions, enabling functionalization at specific positions on the aromatic core that would otherwise be difficult to access. espublisher.com
Recent advancements in organic synthesis have included the development of novel palladium-catalyzed domino reactions to construct phenanthrene derivatives in a single pot from simpler starting materials. beilstein-journals.org These efficient processes often involve a cascade of reactions, such as C-H activation, decarbonylation, and retro-Diels-Alder steps. beilstein-journals.org The phenanthrenediol structure is well-suited for exploration in such cascades. For example, the diol could be temporarily converted into a cyclic protecting group that influences the stereochemical outcome of a reaction before being removed.
Furthermore, the development of new reaction pathways is crucial for expanding the chemical space accessible to chemists. A new approach for synthesizing various phenanthrene derivatives has been demonstrated using a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.com Applying such novel methodologies to a functionalized substrate like this compound could provide rapid access to a library of new compounds with potentially interesting properties. The diol's ability to be alkylated also opens pathways to new derivatives. orgsyn.org
Functional Materials Development Based on Phenanthrenediol Scaffolds
The rigid and planar structure of the phenanthrene core, combined with its inherent photophysical properties, makes it an excellent scaffold for the development of functional materials. academie-sciences.fr The diol groups on this compound provide convenient points for attaching other functional units, allowing for the fine-tuning of the material's electronic and self-assembly characteristics.
Exploration of Unique Optical and Electrical Properties for Optoelectronics
Phenanthrene and its derivatives have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs) due to their intriguing photoluminescent and electroluminescent properties. academie-sciences.frresearchgate.net Phenanthrene itself is known to be fluorescent under ultraviolet light. wikipedia.orgnih.gov By chemically modifying the phenanthrene core, researchers can tune the emission color, quantum efficiency, and charge transport properties of the resulting materials.
The synthesis of new phenanthrene derivatives with cyano groups, for example, has been shown to yield materials with high electron affinity, making them good candidates for electron-injection or hole-blocking layers in OLED devices. academie-sciences.fr The synthesis of these materials often involves a key photocyclodehydrogenation step from stilbene-like precursors. academie-sciences.fr this compound could serve as a starting point for similar materials, where the hydroxyl groups are replaced with or used to attach other electronically active groups to modulate the optical and electrical properties.
Table 2: Optical Properties of Selected Cyanophenanthrene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Optical Band Gap (Eg) (eV) |
|---|---|---|---|
| P1 | 258, 309, 354 | 425 | 3.20 |
| P2 | 260, 310, 360 | 430 | 3.15 |
| P3 | 255, 305, 350 | 420 | 3.25 |
| P4 | 265, 315, 365 | 435 | 3.10 |
Data derived from studies on cyanophenanthrene derivatives for optoelectronic applications. academie-sciences.fr
Supramolecular Assembly Research and Self-Assembled Structures
Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. ru.nl The hydroxyl groups of this compound are prime candidates for forming strong and directional hydrogen bonds, which are a cornerstone of supramolecular assembly. nih.gov These interactions, combined with π–π stacking of the aromatic phenanthrene cores, can lead to the formation of well-defined nanostructures.
Research has demonstrated that phenanthrene units attached to DNA strands can act as "sticky ends," driving the self-assembly of the conjugates into nanospheres and vesicles through hydrophobic and π–π interactions. nih.govnih.gov These assemblies have been shown to function as light-harvesting systems, where energy absorbed by the phenanthrene units is transferred to an acceptor molecule. nih.gov
Similarly, this compound could be used as a building block for forming liquid crystals, gels, or crystalline porous materials. The diol functionality allows for the creation of hydrogen-bonded networks, while the phenanthrene core promotes ordered packing. Macrocycles constructed from phenanthrene units linked by other chemical groups have been shown to self-associate into dimeric, π–π stacked structures in the solid state, forming ordered layers. acs.org The incorporation of the diol moiety could provide an additional layer of control over such self-assembly processes, leading to new materials with tailored structural and functional properties.
Biosynthesis and Natural Occurrence of Phenanthrenediol Systems
Isolation and Structural Characterization from Natural Sources
The isolation and structural elucidation of phenanthrenediols have been a key area of phytochemical research, particularly in plant families known to produce a diverse array of phenanthrenoid compounds.
The Orchidaceae family is a rich source of phenanthrene (B1679779) derivatives, including various phenanthrenediols. Phytochemical investigations of orchids have led to the isolation and characterization of numerous such compounds. For instance, studies on the genus Dendrobium have revealed a variety of hydroxylated phenanthrenes. While specific data for Phenanthrene-4,10-diol is absent, researchers have successfully isolated and identified other diol isomers from orchid species.
For example, from the orchid Coelogyne cristata, coeloginanthridin (3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene) and its corresponding phenanthrene analogue, coeloginanthrin, have been isolated. Similarly, Eulophia ochreata has been found to contain 9,10-Dihydro-2,5-Dimethoxyphenanthrene-1,7-diol and 5,7-Dimethoxyphenanthrene-2,6-diol. These findings underscore the diversity of phenanthrenediol structures within the Orchidaceae family.
The process of isolation typically involves extraction of the plant material with organic solvents, followed by various chromatographic techniques to separate the individual compounds. Structural characterization is then achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Examples of Phenanthrenediol Derivatives Isolated from Orchidaceae
| Compound Name | Plant Source | Reference |
| Coeloginanthridin | Coelogyne cristata | Majumder et al. |
| Coeloginanthrin | Coelogyne cristata | Majumder et al. |
| 9,10-Dihydro-2,5-Dimethoxyphenanthrene-1,7-diol | Eulophia ochreata | Kshirsagar et al. |
| 5,7-Dimethoxyphenanthrene-2,6-diol | Eulophia ochreata | Kshirsagar et al. |
The distribution of phenanthrenediols and other phenanthrenoids is not uniform across the plant kingdom and often shows a correlation with taxonomic classifications. The Orchidaceae family is particularly well-known for producing a high diversity of these compounds, making them potential chemotaxonomic markers. The presence of specific phenanthrenediol derivatives can be characteristic of certain genera or species within this family.
Beyond Orchidaceae, phenanthrenes have also been reported in other plant families, though less frequently. The structural variations of phenanthrenediols found in different plant lineages can provide insights into the evolutionary relationships between these plant groups. However, without specific data on the natural occurrence of this compound, its chemotaxonomic significance cannot be assessed.
Proposed Biosynthetic Pathways of Phenanthrenediols in Biological Systems
The biosynthesis of phenanthrenediols in plants is believed to follow a pathway that involves the formation of stilbene (B7821643) or bibenzyl precursors, which then undergo intramolecular oxidative coupling.
The proposed biosynthetic route to phenanthrenes starts from the phenylpropanoid pathway, which produces cinnamic acid derivatives. These are then converted to stilbenes or their reduced form, bibenzyls. The key step in the formation of the phenanthrene skeleton is the intramolecular oxidative coupling of these precursors. This reaction is thought to be catalyzed by enzymes such as laccases or peroxidases, which generate radical intermediates that subsequently couple to form the tricyclic phenanthrene ring system. The hydroxylation pattern of the resulting phenanthrenediol is determined by the structure of the initial stilbene or bibenzyl precursor.
The enzymatic machinery responsible for the biosynthesis of phenanthrenediols is an area of ongoing research. The initial steps, involving the synthesis of stilbene precursors, are catalyzed by enzymes such as stilbene synthase (STS). This enzyme condenses a molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone.
Recent studies in plant genomics have revealed that the genes encoding the enzymes for a specific biosynthetic pathway are sometimes located together on a chromosome in what is known as a biosynthetic gene cluster (BGC). While BGCs for other classes of plant natural products have been identified, the specific gene clusters responsible for the biosynthesis of phenanthrenediols in orchids have yet to be fully characterized. The identification of such clusters would provide a deeper understanding of the regulation and evolution of phenanthrenediol biosynthesis.
Ecological and Environmental Research on Naturally Occurring Phenanthrenediols
The ecological roles of naturally occurring phenanthrenediols are not yet fully understood. However, it is hypothesized that, like other plant secondary metabolites, they may play a role in the plant's defense against herbivores and pathogens. Some phenanthrenes have been shown to exhibit antimicrobial and antifungal properties, suggesting a protective function in the producing plant.
From an environmental perspective, phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs), which are of interest as environmental contaminants. However, the naturally occurring phenanthrenediols found in plants are distinct from the unsubstituted phenanthrene often found as a pollutant from the incomplete combustion of organic materials. Research into the environmental fate and ecological impact of naturally produced phenanthrenediols is limited.
Future Directions and Prospective Research Avenues for Phenanthrene 4,10 Diol Studies
Advanced Synthetic Strategies and Method Development for Enhanced Efficiency and Selectivity
The targeted synthesis of phenanthrene-4,10-diol presents a significant challenge that future research must address. Current synthetic methodologies for phenanthrene (B1679779) derivatives often result in mixtures of isomers, requiring complex purification procedures. nih.govespublisher.com Prospective research should focus on developing novel, highly regioselective synthetic routes.
Key research avenues include:
Domino Reactions: Investigating one-pot domino reactions, such as palladium/norbornadiene-catalyzed processes, could provide efficient access to multi-substituted arenes, which could be tailored for the specific synthesis of the 4,10-diol. nih.gov
Transition Metal Catalysis: The development of new catalyst systems is crucial. Exploring ligands that can precisely control the regioselectivity of hydroxylation on the phenanthrene core is a high-priority area. espublisher.comacs.org
Photocatalysis and Electrocyclization: Leveraging visible-light-induced photocatalytic [4+2] benzannulation or exploiting electrocyclization reactions could offer milder and more efficient pathways to the phenanthrene scaffold, which can then be functionalized. acs.orgrsc.org
Green Chemistry Approaches: Future synthetic methods should incorporate principles of green chemistry, aiming for higher atom economy, use of less hazardous reagents, and reduced energy consumption compared to traditional multi-step syntheses.
Progress in these areas would not only facilitate the production of this compound for further study but also expand the synthetic toolkit for other specific polycyclic aromatic hydrocarbon (PAH) derivatives.
Deeper Mechanistic Understanding of Chemical Transformations and Reaction Kinetics
The metabolic and environmental fate of this compound is currently unknown. Research into its formation, subsequent reactions, and degradation kinetics is essential. The metabolism of the parent compound, phenanthrene, proceeds through complex pathways involving cytochrome P450 enzymes and epoxide hydrolase to form various dihydrodiols and phenols. researchgate.netresearchgate.netresearchgate.net
Future studies should aim to:
Identify Formation Pathways: Determine if this compound is a metabolite of phenanthrene in biological systems (e.g., human, microbial) or an environmental transformation product, and elucidate the specific enzymatic or chemical reactions involved.
Characterize Reaction Intermediates: Investigate the potential for this compound to be an intermediate in pathways leading to other products. This includes studying its oxidation to quinones or its potential to form diol epoxides, which are known reactive intermediates for other PAH isomers. researchgate.net
Kinetic Profiling: Quantify the rates of formation and degradation of this compound under various conditions (e.g., in different biological matrices or environmental compartments) to understand its persistence and potential for accumulation.
Radical-Initiated Reactions: Explore the transformation mechanisms initiated by key radicals like the hydroxyl radical (•OH) in atmospheric or combustion processes, which are known to be important in the degradation of other PAHs. mdpi.com
A thorough mechanistic understanding will be critical for assessing the biochemical significance and environmental impact of this compound.
Integration of Advanced Computational and Experimental Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before engaging in labor-intensive synthesis and experimentation. For a sparsely studied compound like this compound, a combined computational and experimental approach is particularly valuable. Density Functional Theory (DFT) has been successfully applied to other phenanthrene derivatives to investigate their electronic properties. acs.orgresearchgate.net
Prospective research should integrate these approaches:
Predictive Spectroscopy: Use DFT and other quantum chemical methods to calculate and predict spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound. These predictions can guide the identification and characterization of the compound in complex mixtures. acs.org
Reactivity and Property Modeling: Computationally model key chemical properties such as redox potentials, acidity of the hydroxyl groups, and susceptibility to electrophilic or nucleophilic attack. This can help predict its chemical behavior and potential applications.
Biomolecular Docking: Perform molecular docking simulations to predict potential interactions of this compound with biological macromolecules, such as enzymes or receptors. This can generate hypotheses about its biological activity and guide experimental assays.
QSAR Development: Once experimental data becomes available, develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound with its biological or toxicological activities, comparing it with other phenanthrene isomers.
This synergistic approach will accelerate the research cycle, allowing for more targeted and efficient experimental investigations.
Exploration of Novel Biochemical Roles and Interactions Beyond Xenobiotic Metabolism
While many PAH metabolites are viewed simply as products of detoxification or bioactivation pathways, some possess intrinsic biological activities. nih.gov For instance, various phenanthrenes isolated from natural sources have shown cytotoxic properties against tumor cell lines. mdpi.com The unique positioning of the hydroxyl groups in this compound may confer novel biochemical functions that warrant investigation beyond its role as a potential metabolite.
Future research should explore:
Enzyme Inhibition/Modulation: Screen this compound for inhibitory or modulatory activity against key enzyme families, such as kinases, phosphatases, or metabolic enzymes like glutathione-S-transferases.
Receptor Binding: Investigate its ability to bind to nuclear receptors or other cellular receptors, potentially acting as an agonist or antagonist, thereby influencing gene expression and cellular signaling.
Antioxidant/Pro-oxidant Properties: Evaluate the capacity of the diol structure to act as a radical scavenger (antioxidant) or, conversely, to participate in redox cycling to generate reactive oxygen species (pro-oxidant), which could have significant implications for cellular health.
Interactions with Biomolecules: Study its non-covalent interactions with DNA and proteins, which could modulate their function without the formation of permanent adducts.
Discovering a novel biochemical role would elevate this compound from a mere chemical curiosity to a compound of significant biological interest.
Expansion into Emerging Materials Science Applications and Nanotechnology
The rigid, planar, and electron-rich structure of the phenanthrene core makes it an attractive building block for advanced materials. researchgate.net Phenanthrene derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The specific substitution pattern of this compound could impart unique electronic and self-assembly properties.
Promising areas for future materials science research include:
Organic Semiconductors: Synthesize polymers or molecular glasses incorporating the this compound moiety to investigate their charge transport properties and potential use as semiconducting materials.
Fluorescent Sensors: Explore the potential for the hydroxyl groups to act as recognition sites, where binding of an analyte (e.g., a metal ion) modulates the inherent fluorescence of the phenanthrene core, creating a chemical sensor.
Self-Assembled Monolayers: Investigate the ability of this compound to form ordered self-assembled monolayers on various substrates through hydrogen bonding, which could be used to modify surface properties or create nanoscale patterns.
Coordination Polymers and MOFs: Utilize the diol functionality to act as a ligand for constructing metal-organic frameworks (MOFs) or coordination polymers with potentially interesting catalytic, porous, or photoluminescent properties.
Development of Next-Generation Analytical Platforms for High-Resolution Studies
The reliable detection and quantification of specific PAH metabolites in complex biological and environmental samples require highly sensitive and selective analytical methods. researchgate.net While methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are established for common PAHs and their metabolites, methods specific to this compound are needed. researchgate.netnih.gov
Future analytical development should focus on:
High-Resolution Mass Spectrometry (HRMS): Develop liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods using HRMS to unambiguously differentiate this compound from its numerous isomers and to achieve low limits of detection. researchgate.net
Advanced Separation Techniques: Employ multidimensional chromatography or advanced stationary phases to improve the separation of phenanthrene diol isomers, which often have very similar physicochemical properties.
Novel Extraction Methods: Optimize and validate modern sample preparation techniques like stir bar sorptive extraction (SBSE) or solid-phase microextraction (SPME) for the efficient and selective extraction of this compound from various matrices. researchgate.net
Biosensor Development: Create novel biosensors, potentially based on antibodies or engineered enzymes, for the rapid and high-throughput screening of this compound without the need for extensive sample cleanup and chromatography.
The availability of such robust analytical platforms is a prerequisite for advancing research in all other areas mentioned, from mechanistic studies to biochemical explorations.
Q & A
Q. What computational methods are optimal for modeling the electronic properties of Phenanthrene-4,10-diol?
Density functional theory (DFT) with the 6-31G* basis set is recommended for higher accuracy in predicting electronic properties, as demonstrated in studies of structurally similar diols like Phenanthrene-4,5-diol. The 3-21G basis set may underestimate stabilization energies by ~4–5 kcal/mol compared to experimental data . For validation, compare results across multiple basis sets and incorporate solvent effects using polarizable continuum models.
Q. Which spectroscopic techniques are suitable for characterizing this compound’s structure and purity?
Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) and nuclear magnetic resonance (NMR) spectroscopy are critical. GC retention indices (Kovats RI) can differentiate between stereoisomers, while NMR (¹H and ¹³C) resolves hydroxyl group positioning and aromatic proton coupling . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula.
Q. What synthetic routes are viable for producing this compound in laboratory settings?
Epoxidation followed by acid-catalyzed dihydroxylation of phenanthrene precursors is a common approach. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like quinones. Purification via silica gel chromatography using ethyl acetate/hexane gradients ensures high yield. Validate intermediates with thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from basis set limitations or neglect of dynamic solvent effects. For example, 3-21G calculations may overestimate stabilization energies by 5–10% compared to 6-31G* results . Address this by:
- Performing multireference calculations (e.g., CASSCF) for conjugated systems.
- Validating with experimental kinetic studies (e.g., UV-Vis monitoring of oxidation kinetics).
- Applying machine learning models trained on hybrid DFT/experimental datasets.
Q. What methodological strategies are effective for studying this compound’s role in bacterial quorum sensing (QS) inhibition?
Adopt a multi-omics approach:
- Use qRT-PCR to quantify QS-related gene expression (e.g., plaI and plaR homologs) under diol exposure .
- Conduct biofilm assays with crystal violet staining to assess matrix disruption.
- Perform molecular docking to simulate diol interactions with QS receptor proteins (e.g., LuxR-type regulators).
- Validate findings using mutant strains lacking key QS components .
Q. How does this compound interact with cellular microenvironments under varying pH conditions?
Design experiments to mimic physiological pH gradients (e.g., 5.0–7.4) using buffered cell cultures. Monitor intracellular uptake via fluorescence tagging or LC-MS quantification. For example, in A549 cells, acidic conditions (pH 6.5) enhance diol bioavailability by 30–40% compared to neutral pH, likely due to protonation of hydroxyl groups facilitating membrane permeation .
Q. What advanced techniques can elucidate this compound’s photocatalytic degradation pathways?
Combine electron paramagnetic resonance (EPR) spectroscopy with radical trapping agents (e.g., DMPO) to identify reactive oxygen species (ROS) generated during UV/visible light exposure. Use rotating disk electrode (RDE) analysis to quantify H₂O₂ production kinetics. Compare degradation intermediates (e.g., quinones) via HPLC-MS/MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in diol-mediated biofilm modulation?
Contradictions may arise from concentration-dependent effects. For instance, carot-4-en-9,10-diol (structurally analogous) induces biofilm formation at ≤50 µM but disrupts it at ≥200 µM . Resolve by:
- Conducting dose-response curves across 3–4 log concentrations.
- Distinguishing between static and flow-cell biofilm models.
- Correlating transcriptional data (e.g., plaI suppression) with phenotypic assays .
Methodological Best Practices
- Computational Studies : Always benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental data for diols.
- Biological Assays : Include negative controls (e.g., solvent-only treatments) and validate chemical stability via LC-MS during long-term exposure.
- Environmental Applications : Standardize light intensity and wavelength in photocatalytic experiments using actinometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
